propanedioate CAS No. 52528-74-2](/img/structure/B14633864.png)
Diethyl [(3,5-dimethylphenyl)methyl](methyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3,5-dimethylphenyl)methylpropanedioate is an organic compound with a complex structure that includes aromatic and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,5-dimethylphenyl)methylpropanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable benzyl halide derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the benzyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl (3,5-dimethylphenyl)methylpropanedioate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3,5-dimethylphenyl)methylpropanedioate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Diethyl (3,5-dimethylphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Mecanismo De Acción
The mechanism of action of diethyl (3,5-dimethylphenyl)methylpropanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring.
Benzyl acetate: Contains an aromatic ring and ester group but differs in the position and type of substituents.
Ethyl benzoate: Another aromatic ester with different functional groups.
Uniqueness
Diethyl (3,5-dimethylphenyl)methylpropanedioate is unique due to its combination of aromatic and ester functionalities, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
Propiedades
Número CAS |
52528-74-2 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
diethyl 2-[(3,5-dimethylphenyl)methyl]-2-methylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-6-20-15(18)17(5,16(19)21-7-2)11-14-9-12(3)8-13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
Clave InChI |
FCUHESHWPCTCPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC1=CC(=CC(=C1)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)

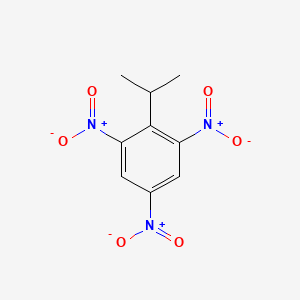
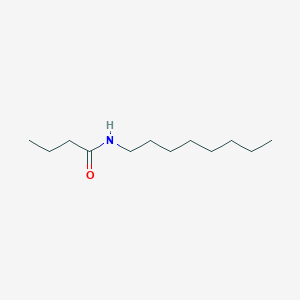
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
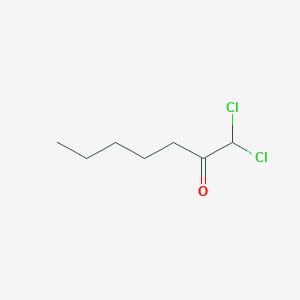
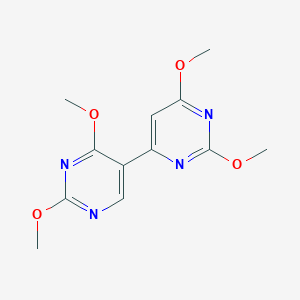
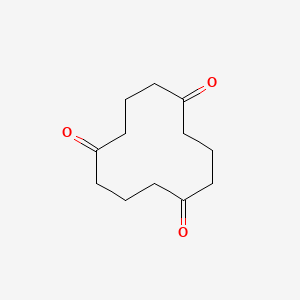
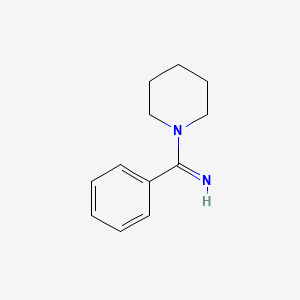

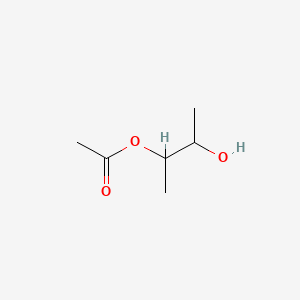
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
